molecular formula C23H16N2O3S B5376855 ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate

ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate

Cat. No. B5376855
M. Wt: 400.5 g/mol
InChI Key: YTUAHHIJHGWSGM-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate, also known as EBFB, is a synthetic compound that belongs to the class of organic compounds known as benzoic acid esters. EBFB has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate has been extensively studied for its potential applications in medicinal chemistry research. In particular, ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate may inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Another proposed mechanism is that ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate has a variety of biochemical and physiological effects. In animal studies, ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cells. ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate.

Advantages and Limitations for Lab Experiments

Ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its potential applications in medicinal chemistry research. However, there are also limitations to the use of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate. One area of research is to further elucidate the mechanism of action of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate, particularly with regard to its potential applications in the treatment of neurodegenerative diseases. Another area of research is to explore the potential use of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate in combination with other compounds for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate, and to determine its potential applications in other areas of medicinal chemistry research.
Conclusion:
In conclusion, ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential applications of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate in medicinal chemistry research.

Synthesis Methods

The synthesis of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate involves the reaction of 3-ethoxybenzoic acid with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-cyanovinylbenzothiazole to yield ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate. The synthesis of ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate is a multi-step process that requires careful attention to reaction conditions and purification methods to ensure the purity and yield of the final product.

properties

IUPAC Name

ethyl 3-[5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c1-2-27-23(26)16-7-5-6-15(12-16)20-11-10-18(28-20)13-17(14-24)22-25-19-8-3-4-9-21(19)29-22/h3-13H,2H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUAHHIJHGWSGM-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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